molecular formula C15H20BrNO4 B6334302 Boc-alpha-methyl-L-4-bromophenylalanine (Boc-L-aMePhe(4-Br)-OH) CAS No. 1286768-44-2

Boc-alpha-methyl-L-4-bromophenylalanine (Boc-L-aMePhe(4-Br)-OH)

Cat. No.: B6334302
CAS No.: 1286768-44-2
M. Wt: 358.23 g/mol
InChI Key: SWYWAMZOHWXACO-HNNXBMFYSA-N
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Description

Boc-alpha-methyl-L-4-bromophenylalanine is a biochemical used for proteomics research . It has a molecular formula of C15H20BrNO4 and a molecular weight of 358.23 .


Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Physical and Chemical Properties Analysis

Boc-alpha-methyl-L-4-bromophenylalanine has a molecular weight of 358.23 . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics

Boc-alpha-methyl-L-4-bromophenylalanine serves as a precursor in the synthesis of conformationally-constrained phosphotyrosyl mimetics. These analogues are valuable for studying cellular signal transduction processes due to their ability to mimic the structure and function of phosphotyrosine in peptides. The synthesis involves converting chiral aryl halides into aryl phosphonates through palladium-catalyzed cross-coupling, highlighting the compound's utility in complex organic synthesis aimed at biomedical research applications (Oishi et al., 2004).

Asymmetric Hydrogenation for Pharmaceutical Intermediates

The compound is also critical in the development of pharmaceutical intermediates through asymmetric hydrogenation. A specific study showcases a synthetic route to an N-BOC d-phenylalanine derivative, suitable for rapid scale-up, demonstrating the compound's significance in large-scale pharmaceutical manufacturing processes. This route emphasizes its role in creating high-purity intermediates for drug development (Fox et al., 2011).

Role in Synthesizing Non-Natural Amino Acids

Further, Boc-alpha-methyl-L-4-bromophenylalanine is instrumental in synthesizing non-natural amino acids, which are crucial for drug research. The modification of phenylalanine to include additional functional groups, such as methyl groups, enhances binding potency, chemical and biological stability, and pharmacokinetic characteristics of peptide-based compounds. This showcases the compound's utility in synthesizing analogs with improved drug-like properties (Li Xiao, 2008).

Modelling Bromide Binding in Enzymes

Additionally, studies utilizing Boc-protected derivatives of amino acids, including Boc-alpha-methyl-L-4-bromophenylalanine, have contributed to modeling the binding sites of bromide in vanadate-dependent bromoperoxidases. This research provides insights into enzyme function and the role of bromide in biological processes, underlining the compound's value in biochemical and enzymological studies (Kraehmer & Rehder, 2012).

Enabling Native Chemical Ligation

The compound is also utilized in enabling native chemical ligation at phenylalanine, a technique essential for peptide synthesis. This application is critical for creating peptides with precise structural and functional attributes, highlighting its importance in synthetic biology and bioengineering research (Crich & Banerjee, 2007).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYWAMZOHWXACO-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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